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Compound of Interest

Compound Name: Propyl isobutyrate

Cat. No.: B1212962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propyl
isobutyrate, a common fragrance and flavoring agent. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including

experimental protocols and a proposed mass spectral fragmentation pathway.

Chemical Structure and Properties
Propyl isobutyrate, with the IUPAC name propyl 2-methylpropanoate, is an ester with a fruity

odor. Its chemical structure and key properties are summarized below.

Molecular Formula: C₇H₁₄O₂

Molecular Weight: 130.18 g/mol [1]

Appearance: Colorless liquid

Boiling Point: Approximately 134 °C[1]

Solubility: Soluble in organic solvents, sparingly soluble in water.

Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for propyl isobutyrate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

4.03 Triplet 2H -O-CH₂-CH₂-CH₃

2.53 Septet 1H -CH(CH₃)₂

1.65 Sextet 2H -O-CH₂-CH₂-CH₃

1.17 Doublet 6H -CH(CH₃)₂

0.95 Triplet 3H -O-CH₂-CH₂-CH₃

Table 1: ¹H NMR data for propyl isobutyrate.[2]

¹³C NMR (CDCl₃)

Chemical Shift (ppm) Assignment

177.5 C=O

65.5 -O-CH₂-CH₂-CH₃

34.2 -CH(CH₃)₂

22.1 -O-CH₂-CH₂-CH₃

19.1 -CH(CH₃)₂

10.5 -O-CH₂-CH₂-CH₃

Table 2: ¹³C NMR data for propyl isobutyrate.

Infrared (IR) Spectroscopy
FT-IR (Neat)
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Wavenumber (cm⁻¹) Assignment

2968 C-H stretch (alkane)

1735 C=O stretch (ester)

1468 C-H bend (alkane)

1178 C-O stretch (ester)

Table 3: Key IR absorption bands for propyl isobutyrate.

Mass Spectrometry (MS)
Electron Ionization (EI)

m/z Relative Intensity (%) Proposed Fragment

130 < 5 [M]⁺ (Molecular Ion)

89 ~45 [CH(CH₃)₂C(OH)=O]⁺

71 ~60 [CH(CH₃)₂CO]⁺

43 100 [CH(CH₃)₂]⁺ (Base Peak)

41 ~20 [C₃H₅]⁺

27 ~15 [C₂H₃]⁺

Table 4: Mass spectrometry data for propyl isobutyrate.[1]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on

a 300 MHz spectrometer. The sample of propyl isobutyrate was dissolved in deuterated

chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (0 ppm).[2][3]

Infrared (IR) Spectroscopy: The FT-IR spectrum was obtained from a neat liquid sample of

propyl isobutyrate using a Bruker Tensor 27 FT-IR instrument with an Attenuated Total
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Reflectance (ATR) accessory.[1]

Mass Spectrometry (MS): Mass spectral data was obtained using a mass spectrometer

operating in electron ionization (EI) mode. The sample was introduced, and the resulting

fragments were analyzed. The data presented includes the mass-to-charge ratio (m/z) and the

relative intensity of the detected ions.[1]

Mandatory Visualization
Mass Spectrometry Fragmentation Pathway
The fragmentation of propyl isobutyrate upon electron ionization is proposed to occur through

several key pathways, including alpha-cleavage and a McLafferty rearrangement. The base

peak at m/z 43 corresponds to the stable isopropyl cation. The significant peak at m/z 71 arises

from the cleavage of the propyl group, forming the isobutyryl cation. A McLafferty

rearrangement, involving the transfer of a gamma-hydrogen from the propyl group to the

carbonyl oxygen, results in the formation of a radical cation at m/z 88 and the neutral loss of

propene.

Propyl Isobutyrate Fragmentation
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Click to download full resolution via product page

Caption: Proposed fragmentation pathway of propyl isobutyrate in electron ionization mass

spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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